6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves several steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . The difluoromethoxy group can be introduced through late-stage difluoromethylation, a process that has seen significant advancements in recent years . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethoxy group, using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts for coupling reactions and difluoromethylation reagents for introducing the difluoromethoxy group. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antifungal and antibacterial activities.
Biological Research: It is used as a research chemical to study various biological processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in enhancing the compound’s ability to act as a hydrogen-bond donor, which can influence its binding affinity to target molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with similar compounds such as:
- 6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid These compounds share structural similarities but differ in specific functional groups, which can influence their chemical properties and applications. The presence of the difluoromethoxy group in this compound imparts unique properties that distinguish it from other related compounds.
Properties
IUPAC Name |
6-[4-(difluoromethoxy)phenyl]-1-ethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3/c1-2-21-14-12(8-19-21)11(15(22)23)7-13(20-14)9-3-5-10(6-4-9)24-16(17)18/h3-8,16H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFZVCMPXMNMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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